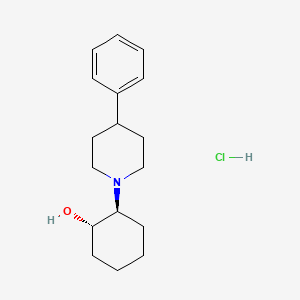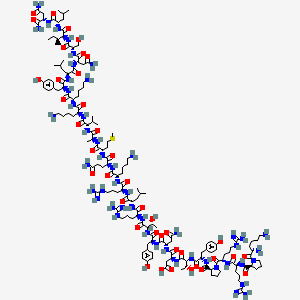
D-(+)-Vesamicol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-(+)-Vesamicol hydrochloride: is a potent inhibitor of acetylcholine transport into synaptic vesicles in cholinergic nerve terminals. It is the less active enantiomer of vesamicol and is used primarily in scientific research to study cholinergic systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of D-(+)-Vesamicol hydrochloride involves the preparation of vesamicol analogs. One common method includes the reaction of 4-phenylpiperidine with cyclohexanone under specific conditions to yield the desired product .
Industrial Production Methods: : Industrial production methods for this compound are not widely documented, but typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: : D-(+)-Vesamicol hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. Typical conditions involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, D-(+)-Vesamicol hydrochloride is used to study the mechanisms of acetylcholine transport and its inhibition. It serves as a tool to understand the cholinergic system and its role in various physiological processes .
Biology: : In biological research, this compound is used to investigate the function of cholinergic neurons and their role in neurotransmission. It helps in understanding the effects of acetylcholine inhibition on neuronal activity .
Medicine: : In medical research, this compound is explored for its potential therapeutic applications, particularly in conditions involving cholinergic dysfunction. It is also used in the development of diagnostic agents for imaging cholinergic neurons .
Industry: : While its industrial applications are limited, this compound is used in the production of research chemicals and diagnostic agents .
Wirkmechanismus
D-(+)-Vesamicol hydrochloride acts as a cholinergic physiological antagonist by inhibiting the vesicular acetylcholine transporter (VAChT). This inhibition prevents the uptake of acetylcholine into synaptic vesicles, leading to a decrease in acetylcholine release at the synaptic cleft. The transport process is driven by a proton gradient between cell organelles and the cytoplasm .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds include other vesamicol analogs such as DL-threo-PDMP hydrochloride, quinacrine dihydrochloride, and D-galactosamine hydrochloride .
Uniqueness: : D-(+)-Vesamicol hydrochloride is unique due to its specific inhibition of the vesicular acetylcholine transporter, making it a valuable tool for studying cholinergic systems. Its less active enantiomeric form also provides insights into the stereospecificity of acetylcholine transport inhibition .
Eigenschaften
CAS-Nummer |
112709-60-1 |
|---|---|
Molekularformel |
C17H25NO |
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
(1S,2S)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/t16-,17-/m0/s1 |
InChI-Schlüssel |
YSSBJODGIYRAMI-IRXDYDNUSA-N |
SMILES |
C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl |
Isomerische SMILES |
C1CC[C@@H]([C@H](C1)N2CCC(CC2)C3=CC=CC=C3)O |
Kanonische SMILES |
C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O |
Verwandte CAS-Nummern |
23965-53-9 (hydrochloride) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







